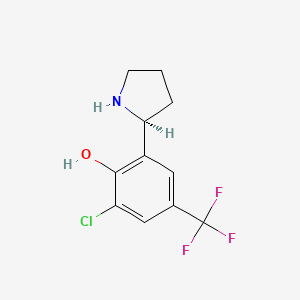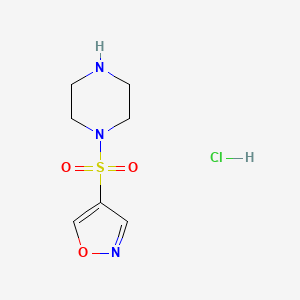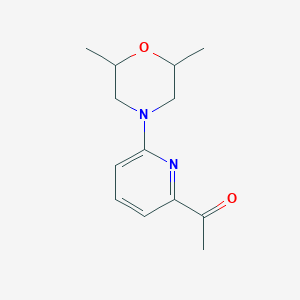![molecular formula C11H11N3O B13338196 1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13338196.png)
1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a pyridine ring fused to an imidazole ring, with an ethanone group attached to the pyridine ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
準備方法
The synthesis of 1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-methylimidazole with 2-bromo-5-chloropyridine under basic conditions to form the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon and copper(I) iodide .
科学的研究の応用
1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
作用機序
The mechanism of action of 1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, proteins, and other biomolecules, affecting various cellular pathways and processes .
類似化合物との比較
1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one can be compared with other imidazole derivatives, such as:
2-Methylimidazole: A simpler imidazole derivative with similar biological activities but lacking the pyridine ring.
5-Bromo-2-methylimidazole: Another derivative with a bromine substituent, which can affect its reactivity and biological properties.
1-(2-Pyridyl)imidazole: A compound with a similar structure but differing in the position of the pyridine ring attachment
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
1-[5-(2-methylimidazol-1-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8(15)11-4-3-10(7-13-11)14-6-5-12-9(14)2/h3-7H,1-2H3 |
InChIキー |
KWPKXWKCULDXLC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1C2=CN=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B13338115.png)

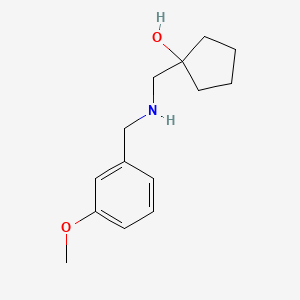
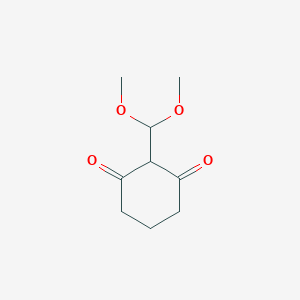
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
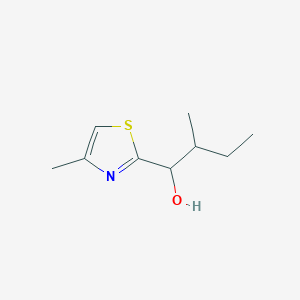
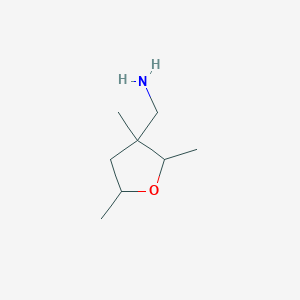
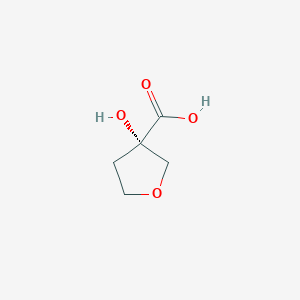
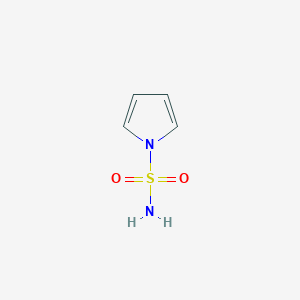
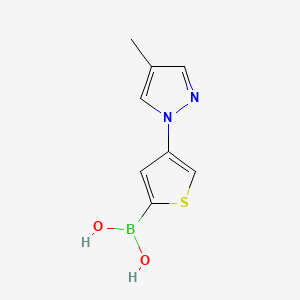
![3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B13338177.png)
